molecular formula C9H12IN B13680756 5-Iodo-2-isobutylpyridine

5-Iodo-2-isobutylpyridine

Cat. No.: B13680756
M. Wt: 261.10 g/mol
InChI Key: HXQNBBAZUPZKAG-UHFFFAOYSA-N
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Description

5-Iodo-2-isobutylpyridine: is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 5-position and an isobutyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutylpyridine can be achieved through several methods. One common approach involves the iodination of 2-isobutylpyridine using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isobutylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation Reactions: Products include aldehydes or ketones.

Scientific Research Applications

Chemistry: 5-Iodo-2-isobutylpyridine is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isobutylpyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

    5-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

    5-Iodo-2-ethylpyridine: Similar structure but with an ethyl group instead of an isobutyl group.

    5-Iodo-2-propylpyridine: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness: 5-Iodo-2-isobutylpyridine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and drug development.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

5-iodo-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12IN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3

InChI Key

HXQNBBAZUPZKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)I

Origin of Product

United States

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